molecular formula C11H15BrClN B2592590 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride CAS No. 2470438-90-3

3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride

Cat. No. B2592590
CAS RN: 2470438-90-3
M. Wt: 276.6
InChI Key: NIDHLWBVCOHLIF-UHFFFAOYSA-N
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Description

“3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride” is a chemical compound with the CAS Number: 2470438-90-3 . It has a molecular weight of 276.6 . The IUPAC name for this compound is 3-(4-bromo-3-methylbenzyl)azetidine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14BrN.ClH/c1-8-4-9(2-3-11(8)12)5-10-6-13-7-10;/h2-4,10,13H,5-7H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Compounds similar to "3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride" might be studied for their pharmacodynamic and pharmacokinetic properties, which are essential for understanding how a drug interacts with the body and how it is metabolized and excreted. For instance, azelastine, a compound with antiallergic properties, demonstrates how structural features of drug molecules can influence their interaction with histamine receptors and other biological targets, suggesting potential research avenues for related compounds in allergy treatment or immunological research (McTavish & Sorkin, 1989)[https://consensus.app/papers/azelastine-review-properties-potential-mctavish/c6f55d48e12c549b9ee3dd484b19066f/?utm_source=chatgpt].

Metabolic Modifications

Research into the metabolic modifications of alkyl moieties in drug molecules, such as hydroxy and carboxy functionalization, provides insight into how compounds might be altered to enhance their therapeutic efficacy or reduce toxicity. This area of study is crucial for developing new drugs or optimizing existing ones for better safety profiles and effectiveness (El-Haj & Ahmed, 2020)[https://consensus.app/papers/metabolichydroxy-carboxy-functionalization-alkyl-elhaj/f9c285f54f0e5678a936be353f13eea4/?utm_source=chatgpt].

Environmental and Toxicological Studies

Some research focuses on the environmental and toxicological aspects of chemical compounds, including their occurrence, fate, and behavior in aquatic environments or their potential as endocrine disruptors. Such studies are vital for assessing the environmental impact of chemical substances and their potential health effects on humans, informing regulations and safety guidelines (Quinete et al., 2014)[https://consensus.app/papers/occurrence-distribution-metabolites-blood-health-quinete/f2136e7f8e545ea8a4daad8d83a152da/?utm_source=chatgpt].

Psychotherapeutic Applications

There's ongoing research into the psychotherapeutic applications of certain chemical compounds, particularly in the context of assisted psychotherapy for treating disorders such as PTSD. While not directly related to "this compound," this research domain illustrates the potential of chemical compounds in developing novel therapeutic approaches (Sessa, Higbed, & Nutt, 2019)[https://consensus.app/papers/review-34methylenedioxymethamphetamine-mdmaassisted-sessa/e9a9a9d608df5c45b21af6c124176c28/?utm_source=chatgpt].

properties

IUPAC Name

3-[(4-bromo-3-methylphenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8-4-9(2-3-11(8)12)5-10-6-13-7-10;/h2-4,10,13H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDHLWBVCOHLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2CNC2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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